galanthamine - 23173-12-8

galanthamine

Catalog Number: EVT-7916856
CAS Number: 23173-12-8
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Galanthamine is a benzazepine alkaloid isolated from certain species of daffodils. It has a role as an antidote to curare poisoning, an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a cholinergic drug, an EC 3.1.1.8 (cholinesterase) inhibitor and a plant metabolite. It is an organic heterotetracyclic compound, a tertiary amino compound, a benzazepine alkaloid and a benzazepine alkaloid fundamental parent. It is a conjugate base of a galanthamine(1+).
Galantamine is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme, which is a widely studied therapeutic target used in the treatment of Alzheimer's disease. First characterized in the early 1950s, galantamine is a tertiary alkaloid that was extracted from botanical sources, such as Galanthus nivalis. Galantamine was first studied in paralytic and neuropathic conditions, such as myopathies and postpolio paralytic conditions, and for reversal of neuromuscular blockade. Following the discovery of its AChE-inhibiting properties, the cognitive effects of galantamine were studied in a wide variety of psychiatric disorders such as mild cognitive impairment, cognitive impairment in schizophrenia and bipolar disorder, and autism; however, re-development of the drug for Alzheimer’s disease did not commence until the early 1990s due to difficulties in extraction and synthesis. Galantamine blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission. It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance. The drug was approved by the FDA in 2001 for the treatment of mild to moderate dementia of the Alzheimer's type. As Alzheimer's disease is a progressive neurodegenerative disorder, galantamine is not known to alter the course of the underlying dementing process. Galantamine works to block the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neuron function and signalling. Under this hypothesized mechanism of action, the therapeutic effects of galantamine may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact. It is therefore not considered to be a disease-modifying drug. Galantamine is marketed under the brand name Razadyne, and is available as oral immediate- and extended-release tablets and solution.
Galantamine is a Cholinesterase Inhibitor. The mechanism of action of galantamine is as a Cholinesterase Inhibitor.
Galantamine is an oral acetylcholinesterase inhibitor used for therapy of Alzheimer disease. Galantamine is associated with a minimal rate of serum enzyme elevations during therapy and has not been implicated as a cause of clinically apparent liver injury.
Galantamine is a natural product found in Crinum moorei, Nerine alta, and other organisms with data available.
A benzazepine derived from norbelladine. It is found in GALANTHUS and other AMARYLLIDACEAE. It is a cholinesterase inhibitor that has been used to reverse the muscular effects of GALLAMINE TRIETHIODIDE and TUBOCURARINE and has been studied as a treatment for ALZHEIMER DISEASE and other central nervous system disorders.
See also: Galantamine Hydrobromide (has salt form).
Source

Galanthamine is naturally extracted from various plants, particularly those in the Amaryllidaceae family, including Galanthus nivalis, Galanthus caucasicus, and Narcissus. It can also be produced synthetically, which allows for more consistent availability and purity in pharmaceutical applications .

Classification

Chemically, galanthamine is classified as an alkaloid and a cholinesterase inhibitor. It is known for its role in enhancing cholinergic neurotransmission by inhibiting the breakdown of acetylcholine, thereby increasing its availability at synaptic sites .

Synthesis Analysis

Methods

Galanthamine can be synthesized through various methods, including total synthesis and extraction from natural sources. The total synthesis typically involves multiple steps that convert simpler organic compounds into galanthamine.

Technical Details:

  • One notable synthetic route involves the oxidative coupling of phenolic compounds, which has been extensively studied since the late 1990s. For example, a method using [bis(trifluoroacetoxy)iodo]benzene as an oxidant has been reported to yield galanthamine through a series of reactions including condensation and asymmetric reduction .
  • Another method described involves several steps including catalytic oxidation, debromination, and hydrogenation, achieving high yields of galanthamine hydrobromide .
Molecular Structure Analysis

Structure

The molecular formula of galanthamine is C17H21NO3\text{C}_{17}\text{H}_{21}\text{N}\text{O}_{3}, with a molar mass of approximately 287.35 g/mol. Its structure features a bicyclic system that includes a phenolic moiety and a nitrogen-containing ring .

Data:

  • Melting Point: 127-129 °C
  • Solubility: Soluble in ethanol and acetone; insoluble in benzene and ether .
Chemical Reactions Analysis

Reactions

Galanthamine participates in various chemical reactions primarily related to its synthesis and degradation pathways.

Technical Details:

  • The compound can undergo hydrolysis and oxidation reactions under specific conditions. For instance, its interaction with ammonium molybdate can lead to colorimetric changes that are useful for analytical purposes .
  • In synthetic pathways, galanthamine can be reduced or modified through reactions involving hydrogenation or halogenation processes .
Mechanism of Action

Galanthamine acts primarily as an acetylcholinesterase inhibitor, which leads to increased levels of acetylcholine in the synaptic cleft. This mechanism enhances cholinergic neurotransmission, which is crucial for cognitive functions.

Process:

  • By binding reversibly to the active site of acetylcholinesterase, galanthamine prevents the enzyme from hydrolyzing acetylcholine. This results in prolonged action of acetylcholine on nicotinic and muscarinic receptors in the brain, thereby improving memory and cognitive function in patients with Alzheimer's disease .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or slightly yellow crystalline powder
  • Odor: Odorless
  • Taste: Bitter
  • Melting Point: 127-129 °C
  • Solubility: Soluble in ethanol and acetone; insoluble in water .

Chemical Properties

  • Chemical Formula: C17H21NO3\text{C}_{17}\text{H}_{21}\text{N}\text{O}_{3}
  • Molecular Weight: 287.35 g/mol
  • Reactivity: Galanthamine exhibits typical reactivity patterns of alkaloids, participating in both electrophilic and nucleophilic reactions depending on its functional groups .
Applications

Galanthamine is primarily used in clinical settings for:

  • Alzheimer's Disease Treatment: It is approved for use in managing symptoms associated with mild to moderate Alzheimer's disease.
  • Neuroscience Research: Due to its properties as an acetylcholinesterase inhibitor, it is frequently used in experimental studies related to neurodegeneration and cognitive function.
  • Potential Cancer Research: Emerging studies suggest possible roles in apoptosis regulation and neuroprotection against β-amyloid toxicity .
Historical Context and Discovery of Galanthamine

Early Isolation from Amaryllidaceae Species

The isolation journey of galanthamine began in the mid-20th century when Soviet researchers first identified and extracted this alkaloid from Caucasian snowdrop (Galanthus woronowii) bulbs in the early 1950s [2] [4]. Initial reports appeared in Soviet scientific literature in 1947, describing "previously unknown alkaloids" in Galanthus nivalis (common snowdrop), with the principal compound named galanthamine [4]. By 1952, the same research team successfully isolated and characterized the compound from G. woronowii, establishing its basic chemical properties [2] [6]. Concurrently, Japanese researchers independently isolated an identical alkaloid from the red spider lily (Lycoris radiata), designating it lycoremine – creating early nomenclature confusion that was later resolved [4] [7]. The alkaloid's complex stereochemistry was ultimately defined as (4aS,6R,8aS)-5,6,9,10,11,12-hexahydro-3-methoxy-11-methyl-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol, featuring a unique tetracyclic structure with three chiral centers [4] [7].

The chemical synthesis proved challenging due to structural complexity. While laboratory-scale syntheses emerged in the 1960s, they suffered from low single-digit percentage yields, making them commercially nonviable [4]. The first industrial extraction process was pioneered in 1959 by Bulgarian chemist Dimitar Paskov, enabling larger-scale production while remaining dependent on botanical sources [7] [8]. Throughout this period, galanthamine was identified in multiple Amaryllidaceae species beyond Galanthus, including daffodils (Narcissus spp.) and snowflakes (Leucojum aestivum), though with significant variation in alkaloid content (0.1-0.5%) that complicated standardized extraction [2] [5] [7].

Table 1: Botanical Sources of Galanthamine and Key Alkaloids

Plant SourceCommon NameKey Alkaloids PresentGeographical Distribution
Galanthus woronowiiCaucasian snowdropGalanthamine, LycorineCaucasus Mountains
Galanthus nivalisCommon snowdropGalanthamine, NivalidineEurope, Caucasus
Leucojum aestivumSummer snowflakeGalanthamine, LycorineEurope, Western Asia
Narcissus pseudonarcissusDaffodilGalanthamine, HomolycorineEurope, Mediterranean
Lycoris radiataRed spider lilyGalanthamine (Lycoremine)East Asia

Evolution of Ethnopharmacological Applications in Traditional Medicine

The ethnobotanical roots of galanthamine-containing plants remain partially obscured by fragmented historical documentation. Caucasian folk traditions, particularly from Southern Russia and Georgia, reportedly utilized snowdrop preparations for neurological conditions, though comprehensive ethnobotanical records are limited [3] [6]. Plaitakis and Duvoisin (1983) proposed a fascinating hypothesis linking Homer's mythical "moly" (described in the Odyssey as an antidote against Circe's poisonous drugs) to Galanthus nivalis, suggesting ancient Mediterranean awareness of its neuroactive properties [2] [6]. However, concrete evidence establishing continuity between ancient references and modern traditional use remains elusive [6].

Documented applications emerged more substantially in 20th-century Eastern European medicine. Bulgarian traditional practitioners employed snowdrop extracts for neuromuscular ailments and peripheral neuropathies, knowledge that directly informed early pharmacological investigations [3] [6]. By the 1950s, galanthamine (marketed as Nivalin® by Sopharma, Bulgaria) was clinically administered in Eastern Bloc countries for poliomyelitis sequelae, including reversing residual paralysis and treating motor neuron dysfunctions [2] [4] [6]. Clinical reports from this era described its utility in neurological conditions like radiculitis and peripheral neuropathies, typically administered via subcutaneous injection (15-25 mg/day) or iontophoresis before transitioning to oral maintenance therapy [4] [6]. These applications primarily exploited galanthamine's peripheral acetylcholinesterase inhibitory activity and neuromuscular effects, with limited consideration of central nervous system impacts at the time [6] [8].

Transition to Modern Pharmacological Research: Key Milestones

The transformation of galanthamine from a peripheral neuromuscular agent to a central nervous system drug required scientific paradigm shifts and technological breakthroughs. A pivotal moment arrived with the 1976 discovery by Peter Davies and colleagues of severely depleted cholinergic markers in Alzheimer's disease (AD) brains, establishing the cholinergic hypothesis of cognitive decline [4] [8]. This theoretical framework created a compelling rationale for acetylcholinesterase inhibitors in dementia treatment [8]. Despite this, galanthamine development stalled through the 1980s primarily due to supply limitations – botanical extractions yielded minute quantities (0.1% content) with astronomical costs (~$40,000/kg), deterring pharmaceutical investment [4] [6].

Critical milestones resolved these barriers:

  • Industrial Extraction Expansion (1990s): Development of efficient extraction from high-yield sources like Leucojum aestivum (snowflake) and daffodil cultivars (Narcissus spp.) improved botanical supply chains [2] [7].
  • Synthetic Production Breakthrough (1997): Sanochemia Pharmazeutika (Austria) achieved an industrially viable enantioselective synthesis with dramatically improved yields, enabling metric-ton scale production under GMP conditions and eliminating botanical constraints [4] [6].
  • Mechanistic Clarification (1990s): Research confirmed galanthamine's dual mechanism of action – reversible acetylcholinesterase inhibition PLUS allosteric modulation of nicotinic acetylcholine receptors (nAChRs), particularly α4β2 and α7 subtypes, enhancing both acetylcholine availability and receptor sensitivity [1] [8]. This distinguished it from other cholinesterase inhibitors like tacrine and donepezil.

Table 2: Key Milestones in Galanthamine Research and Development

Year RangeMilestone AchievementSignificance
1947-1952Initial isolation from Galanthus species (Soviet team)First identification and characterization
1959Industrial extraction process (Paskov, Bulgaria)Enabled clinical production in Eastern Europe
1960sIdentification as AChE inhibitorEstablished peripheral neuromuscular applications
1977Reversal of scopolamine-induced delirium (Baraka & Harik)Demonstrated central cholinergic activity potential
1982-1987Formulation of cholinergic hypothesis of ADCreated theoretical basis for CNS application
1990sDual mechanism of action confirmedDifferentiated from other AChE inhibitors
1997Industrial-scale synthesis achieved (Sanochemia)Resolved supply limitations; enabled global development
2000-2001FDA/EMA approval for Alzheimer's disease (Reminyl®)Global therapeutic availability established

Corporate and intellectual property complexities significantly influenced development trajectories. Fragmented patent ownership (Synaptech's US patent #4,663,318 covering AD use vs. Sanochemia/Waldheim's synthesis patents) led to litigation until a 1997 resolution created unified global access to synthetic galanthamine [4]. Regulatory approvals followed rapidly: Austria first approved galanthamine for AD in 1996, Sweden in 2000, with FDA (USA) and EMA (EU) approvals secured by 2001 under the brand Reminyl® (later Razadyne®) [4] [6] [8]. This transition from regional neuromuscular agent to global cognitive therapeutic exemplifies targeted drug repurposing grounded in evolving neuropharmacological insights [4] [8].

Note: Compound Names Mentioned: Galanthamine (galantamine), Lycoremine, Epigalanthamine, Galanthaminone, Nivalidine, Lycorine, Homolycorine

Properties

CAS Number

23173-12-8

Product Name

galanthamine

IUPAC Name

(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

InChI

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1

InChI Key

ASUTZQLVASHGKV-JDFRZJQESA-N

SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O

Solubility

Crystals from water; decomposition 256-257 °C. Sparingly sol in cold; more sol in hot water. Very sparingly sol in alcohol, acetone. /Hydrochloride/
Fairly soluble in hot water; freely soluble in alcohol, acetone, chloroform. Less sol in benzene, ether.
1.70e+00 g/L

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O

Isomeric SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.